molecular formula C6H2F2N2 B15222814 4,5-Difluoronicotinonitrile

4,5-Difluoronicotinonitrile

Cat. No.: B15222814
M. Wt: 140.09 g/mol
InChI Key: XHEUATFQXCSFTN-UHFFFAOYSA-N
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Description

4,5-Difluoronicotinonitrile is an organic compound with the molecular formula C6H2F2N2 It is a derivative of nicotinonitrile, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Difluoronicotinonitrile can be synthesized through various methods. One common approach involves the fluorination of 4,5-dichloronicotinonitrile using potassium fluoride as a fluorinating agent. The reaction is typically carried out in the presence of a phase transfer catalyst, such as bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride, under mild conditions .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the fluorination process. The use of recyclable solvents and catalysts further enhances the sustainability and cost-effectiveness of the production method .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitrile derivatives, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 4,5-Difluoronicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 4,5-Difluoronicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .

Properties

Molecular Formula

C6H2F2N2

Molecular Weight

140.09 g/mol

IUPAC Name

4,5-difluoropyridine-3-carbonitrile

InChI

InChI=1S/C6H2F2N2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H

InChI Key

XHEUATFQXCSFTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)F)C#N

Origin of Product

United States

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